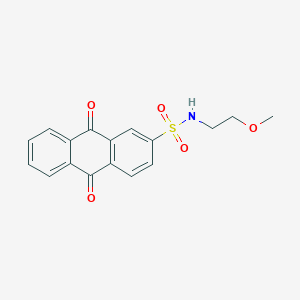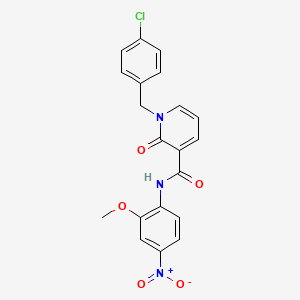
N-(2-methoxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-methoxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” is a complex organic molecule. It likely contains an anthracene backbone (a three-ring polycyclic aromatic hydrocarbon), which is substituted with a sulfonamide group and a methoxyethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the anthracene backbone, followed by the introduction of the sulfonamide and methoxyethyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The anthracene backbone would likely impart rigidity to the molecule, while the sulfonamide and methoxyethyl groups could introduce elements of polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The anthracene backbone might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The sulfonamide and methoxyethyl groups could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the sulfonamide and methoxyethyl groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis of Protected β-Amino Acids
- The Reformatsky reagent, tert-butoxycarbonylmethylzinc bromide, adds to N-sulfonylimines derived from benzaldehyde dimethyl acetal and various sulfonamides, including those related to N-(2-methoxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide. This process results in the formation of protected β-amino acids, which are crucial in peptide synthesis and pharmaceutical research (Robinson & Wyatt, 1993).
Generation of Singlet Diatomic Sulfur
- The novel 9,10-epidithio-9,10-dihydroanthracene was formed as an intermediate in the reaction involving derivatives of this compound. Singlet diatomic sulfur is generated from such intermediates and trapped with conjugated dienes. This is significant in the study of sulfur chemistry and its applications in materials science and catalysis (Andō, Sonobe & Akasaka, 1987).
Catalytic Synthesis Involving Sulfonamides
- A facile, transition-metal-free N-arylation procedure for amines and sulfonamides, which potentially includes derivatives of the mentioned compound, has been developed. This process affords good yields of arylated products under mild conditions and tolerates a variety of functional groups, demonstrating its versatility in synthetic organic chemistry (Liu & Larock, 2003).
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities
- Polymethoxylated-pyrazoline benzene sulfonamides, which could include derivatives of this compound, have been investigated for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. This research contributes to the development of potential anticancer agents (Kucukoglu et al., 2016).
Electrohydrodynamic Polymerization
- The electrochemical production of poly(2-methoxyaniline-5-sulfonic acid) (PMAS), related to the compound , has been investigated. The study focuses on the impact of applied potential and flow rate on molecular weight and distribution, which is essential in the field of conductive polymers and materials science (Guo et al., 2000).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2-methoxyethyl)-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-23-9-8-18-24(21,22)11-6-7-14-15(10-11)17(20)13-5-3-2-4-12(13)16(14)19/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJSGDNHVXCVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 7-methyl-5-(3-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2780204.png)


![N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2780210.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2780213.png)
![5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B2780214.png)
![2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2780215.png)
![N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2780219.png)

![4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine](/img/structure/B2780222.png)
![2-[[(E)-2-Phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide](/img/structure/B2780223.png)

![N-(2-chlorobenzyl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2780225.png)
![5-(((6-ethoxybenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2780226.png)
